molecular formula C8H4BrNO2S B1389649 7-Bromobenzothiazole-2-carboxylic acid CAS No. 1187928-54-6

7-Bromobenzothiazole-2-carboxylic acid

Cat. No.: B1389649
CAS No.: 1187928-54-6
M. Wt: 258.09 g/mol
InChI Key: UUHPYSFOZUWXIC-UHFFFAOYSA-N
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Description

7-Bromobenzothiazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H4BrNO2S. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position on the benzothiazole ring. It is widely used in various fields, including medicinal chemistry, organic synthesis, and material science, due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzothiazole-2-carboxylic acid typically involves the bromination of benzothiazole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (LiAlH4, BH3), solvents (THF, ether).

Major Products Formed:

Scientific Research Applications

7-Bromobenzothiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functional materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in treating bacterial infections, fungal diseases, and certain types of cancer.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 7-Bromobenzothiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound inhibits bacterial enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes and leading to cell death.

    Anticancer Activity: It interferes with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 7-Bromobenzothiazole-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can improve its biological activity compared to non-halogenated analogs .

Properties

IUPAC Name

7-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPYSFOZUWXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672194
Record name 7-Bromo-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-54-6
Record name 7-Bromo-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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